Cas no 10359-09-8 (1,3-Dithiane,2-(4-chlorophenyl)-)

1,3-Dithiane,2-(4-chlorophenyl)- is a sulfur-containing heterocyclic compound featuring a 1,3-dithiane core substituted with a 4-chlorophenyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of carbonyl equivalents via umpolung chemistry. The presence of the chlorophenyl moiety enhances its utility in cross-coupling reactions and further functionalization. Its stability under various reaction conditions and compatibility with a range of reagents make it a versatile building block for pharmaceuticals, agrochemicals, and materials science applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
1,3-Dithiane,2-(4-chlorophenyl)- structure
10359-09-8 structure
Product Name:1,3-Dithiane,2-(4-chlorophenyl)-
CAS No:10359-09-8
MF:C10H11ClS2
MW:230.777339220047
CID:164440
PubChem ID:25199
Update Time:2025-10-25

1,3-Dithiane,2-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dithiane,2-(4-chlorophenyl)-
    • 2-(4-chlorophenyl)-1,3-dithiane
    • 5-19-01-00463 (Beilstein Handbook Reference)
    • BRN 1310714
    • MFCD01729776
    • DMMIKGLVFJCJDY-UHFFFAOYSA-N
    • C3649
    • SCHEMBL5434824
    • 2-(p-Chlorophenyl)-m-dithiane
    • 10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
    • 10359-09-8
    • E85539
    • 1,3-Dithiane, 2-(4-chlorophenyl)-
    • doi:10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
    • 2-(4-chlorophenyl)-m-dithiane
    • DTXSID80145923
    • m-DITHIANE, 2-(p-CHLOROPHENYL)-
    • Inchi: 1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
    • InChI Key: DMMIKGLVFJCJDY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1SCCCS1

Computed Properties

  • Exact Mass: 229.99923
  • Monoisotopic Mass: 229.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 50.6A^2

Experimental Properties

  • Density: 1.271
  • Boiling Point: 355.5°Cat760mmHg
  • Flash Point: 158.7°C
  • Refractive Index: 1.624
  • PSA: 0
  • LogP: 4.20870

1,3-Dithiane,2-(4-chlorophenyl)- Pricemore >>

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1,3-Dithiane,2-(4-chlorophenyl)- Related Literature

Additional information on 1,3-Dithiane,2-(4-chlorophenyl)-

1,3-Dithiane,2-(4-chlorophenyl)-: A Comprehensive Overview

1,3-Dithiane,2-(4-chlorophenyl)-, also known by its CAS number CAS No. 10359-09-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a member of the dithiane family, which are sulfur-containing heterocyclic compounds with a six-membered ring structure. The presence of the 4-chlorophenyl group introduces unique electronic and structural properties that make this compound particularly valuable for various applications.

The structure of 1,3-Dithiane,2-(4-chlorophenyl)- consists of a dithiane ring system with a chlorine-substituted phenyl group attached at the 2-position. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its reactivity and potential applications. Recent studies have highlighted the importance of such substituted dithianes in the development of novel materials with tailored electronic properties.

From a chemical standpoint, 1,3-Dithiane,2-(4-chlorophenyl)- exhibits interesting physical and chemical properties. Its melting point and boiling point are critical factors in determining its suitability for various industrial and laboratory applications. Additionally, the compound's solubility in different solvents has been extensively studied, providing valuable insights into its potential use in solution-based processes.

The synthesis of 1,3-Dithiane,2-(4-chlorophenyl)- involves a series of well-established organic reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency of these synthesis routes, making them more environmentally friendly and cost-effective.

In terms of applications, 1,3-Dithiane,2-(4-chlorophenyl)- has found utility in several areas. Its electronic properties make it a promising candidate for use in organic electronics, particularly in the development of new materials for flexible electronics and optoelectronic devices. Furthermore, its unique structure has led to investigations into its potential as a precursor for more complex sulfur-containing molecules with specialized functions.

Recent research has also focused on the biological activity of 1,3-Dithiane,2-(4-chlorophenyl)-. Studies have explored its interactions with biological systems, revealing potential applications in drug discovery and medicinal chemistry. The compound's ability to modulate cellular processes has sparked interest in its use as a lead compound for developing new therapeutic agents.

The stability and reactivity of 1,3-Dithiane,2-(4-chlorophenyl)- under various conditions have been thoroughly investigated. These studies have provided valuable information about its behavior in different environments, which is essential for understanding its long-term storage requirements and handling procedures.

In conclusion, 1,3-Dithiane,2-(4-chlorophenyl)-, with its unique chemical structure and versatile properties, continues to be an area of active research. Its potential applications span across multiple disciplines, from materials science to pharmacology. As researchers uncover new insights into this compound's behavior and functionality, it is likely to play an increasingly important role in both academic and industrial settings.

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